molecular formula C14H18N2O B1489112 (3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 2098121-91-4

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No. B1489112
CAS RN: 2098121-91-4
M. Wt: 230.31 g/mol
InChI Key: LYPSGFNJNGWZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone (3-AATN) is a compound found in a variety of sources, including plants, animals, bacteria, and fungi. It is a component of the polyamine family of compounds and has been studied for its potential therapeutic applications. 3-AATN is an important component of polyamine metabolism and its synthesis is necessary for the production of polyamines in cells. It has been studied for its potential to modulate cell signaling pathways, regulate gene expression, and act as a neurotransmitter. In addition, 3-AATN has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-oxidant agent.

Scientific Research Applications

Anticancer Evaluation

The compound (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was synthesized and evaluated for its anticancer potential. Different nucleophiles were reacted with this compound to yield various derivatives, some of which showed promise as anticancer agents (R. S. Gouhar & Eman M. Raafat, 2015).

Synthesis of PGI2 Agonist

A novel synthesis approach was developed for a key chiral intermediate, crucial for the synthesis of a new PGI2 agonist. This process involved optical resolution, inversion, and recycling, demonstrating a practical methodology for producing this intermediate in high yield and enantiopurity (Atsushi Ohigashi et al., 2013).

Receptor Ligand Development

New sigma and 5-HT1A receptor ligands were developed by modifying the structure of arylpiperazines. This led to compounds with increased sigma affinity and selectivity, providing insights into the development of therapeutic agents targeting these receptors (F. Berardi et al., 1996).

Radiolabeling for Imaging

The synthesis of 11C-labeled methylbenzoates using Pd(0)-mediated rapid cross-coupling reactions with arylboronic acid neopentyl glycol esters was reported. This methodology is favorable for synthesizing radiolabeled compounds for imaging studies, highlighting the compound's utility in biomedical research (Misato Takashima-Hirano et al., 2012).

Analgesic Activity

Triazoles and triazolothiadiazines derived from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid were synthesized and exhibited promising analgesic activity. This indicates the potential therapeutic applications of compounds in pain management (G. Turan-Zitouni et al., 1999).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-13-8-16(9-13)14(17)12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13H,1-4,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSGFNJNGWZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

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